molecular formula C18H16O2 B14524820 Ethyl 6-methylphenanthrene-1-carboxylate CAS No. 62914-96-9

Ethyl 6-methylphenanthrene-1-carboxylate

Cat. No.: B14524820
CAS No.: 62914-96-9
M. Wt: 264.3 g/mol
InChI Key: JNJMJIZUELEAQS-UHFFFAOYSA-N
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Description

Ethyl 6-methylphenanthrene-1-carboxylate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound features a phenanthrene core, which is a polycyclic aromatic hydrocarbon, substituted with an ethyl ester group at the 1-position and a methyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methylphenanthrene-1-carboxylate typically involves the esterification of 6-methylphenanthrene-1-carboxylic acid with ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing the need for corrosive liquid acids.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methylphenanthrene-1-carboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol under acidic or basic conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be performed using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Hydrolysis: 6-methylphenanthrene-1-carboxylic acid and ethanol.

    Reduction: 6-methylphenanthrene-1-methanol.

    Substitution: Various substituted derivatives of this compound, depending on the specific electrophilic reagent used.

Scientific Research Applications

Ethyl 6-methylphenanthrene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex polycyclic aromatic compounds.

    Biology: The compound can be used in studies related to the metabolism and toxicity of polycyclic aromatic hydrocarbons.

    Medicine: Research into the potential pharmacological properties of phenanthrene derivatives may involve this compound.

    Industry: It can be used as an intermediate in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 6-methylphenanthrene-1-carboxylate is primarily related to its chemical reactivity. The ester group can undergo hydrolysis, releasing the carboxylic acid, which can interact with various biological targets. The phenanthrene core can intercalate into DNA, potentially affecting gene expression and cellular function. Additionally, the compound’s aromatic nature allows it to participate in π-π interactions with other aromatic molecules.

Comparison with Similar Compounds

Ethyl 6-methylphenanthrene-1-carboxylate can be compared with other similar esters and polycyclic aromatic compounds:

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Another ester with a fruity odor, used in flavorings and perfumes.

    Phenanthrene: The parent hydrocarbon of this compound, lacking the ester and methyl substituents.

Uniqueness

The uniqueness of this compound lies in its combination of a phenanthrene core with an ester functional group, making it a versatile compound for various chemical reactions and applications.

List of Similar Compounds

  • Ethyl acetate
  • Methyl butyrate
  • Phenanthrene
  • Ethyl benzoate

Properties

CAS No.

62914-96-9

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

ethyl 6-methylphenanthrene-1-carboxylate

InChI

InChI=1S/C18H16O2/c1-3-20-18(19)16-6-4-5-14-15(16)10-9-13-8-7-12(2)11-17(13)14/h4-11H,3H2,1-2H3

InChI Key

JNJMJIZUELEAQS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1C=CC3=C2C=C(C=C3)C

Origin of Product

United States

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